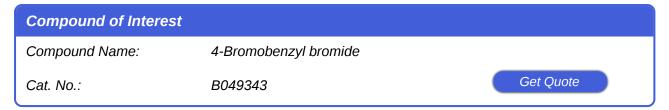


A Technical Guide to the Spectral Analysis of 4-Bromobenzyl Bromide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **4-bromobenzyl bromide**, a crucial reagent and building block in organic synthesis and pharmaceutical development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations to aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of **4-bromobenzyl bromide**. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

¹H NMR Spectral Data

The ¹H NMR spectrum of **4-bromobenzyl bromide** is characterized by two distinct signals corresponding to the aromatic and benzylic protons.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.45	Doublet	2H	Ar-H (ortho to CH ₂ Br)
~7.25	Doublet	2H	Ar-H (ortho to Br)
~4.45	Singlet	2H	CH₂Br

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument used.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~137	Ar-C (quaternary, attached to CH ₂ Br)
~132	Ar-CH (ortho to Br)
~131	Ar-CH (ortho to CH ₂ Br)
~122	Ar-C (quaternary, attached to Br)
~32	CH ₂ Br

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument used.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in **4-bromobenzyl bromide**. The key vibrational frequencies are detailed below.



Wavenumber (cm⁻¹)	Vibration Type	Functional Group
~3100-3000	C-H Stretch	Aromatic
~1590, ~1485	C=C Stretch	Aromatic Ring
~1210	C-H in-plane bend	Aromatic p-substitution
~810	C-H out-of-plane bend	Aromatic p-substitution
~600-500	C-Br Stretch	Aryl & Alkyl Halide

Mass Spectrometry (MS)

Mass spectrometry of **4-bromobenzyl bromide** reveals its molecular weight and isotopic distribution pattern, which is characteristic due to the presence of two bromine atoms. The mass spectrum will exhibit a distinctive pattern for the molecular ion peak [M]⁺, [M+2]⁺, and [M+4]⁺ due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[2]

m/z	Assignment
~252	[M+4] ⁺ (containing two ⁸¹ Br isotopes)
~250	[M+2] ⁺ (containing one ⁷⁹ Br and one ⁸¹ Br isotope)
~248	[M] ⁺ (containing two ⁷⁹ Br isotopes)
~171/169	[M-Br]+
90	[M-Br ₂] ⁺

Experimental Protocols

The following are generalized yet detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

• Sample Preparation: Approximately 10-20 mg of **4-bromobenzyl bromide** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane



(TMS) is often added as an internal standard (δ 0.00).

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized.[3]
- Data Acquisition: For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to obtain singlets for all carbon signals.
- Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS).

IR Spectroscopy

- Sample Preparation: For solid samples like 4-bromobenzyl bromide, a KBr pellet is
 prepared by grinding a small amount of the sample with dry potassium bromide powder and
 pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total
 Reflectance (ATR) accessory can be used by placing the solid sample directly on the crystal.
 [3]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[3]
- Data Acquisition: A background spectrum of the empty sample holder or pure KBr pellet is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

- Sample Introduction: A small amount of 4-bromobenzyl bromide is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV), leading to ionization and fragmentation.



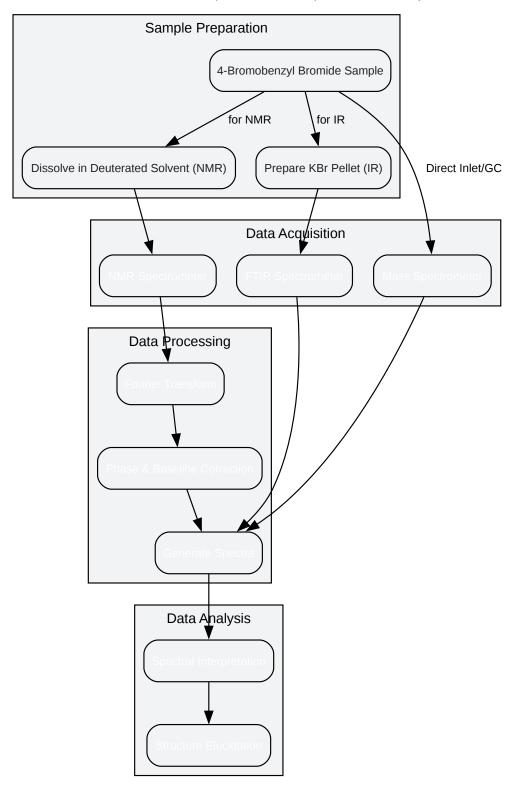
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
- Data Processing: The detector signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams provide a visual representation of the molecular structure and the analytical workflow.



General Workflow for Spectral Data Acquisition and Analysis



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